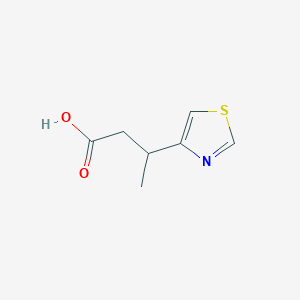

3-(Thiazol-4-yl)butanoic acid

Description

Significance of the Thiazole (B1198619) Heterocycle in Pharmaceutical Discovery and Development

The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its prevalence in a wide array of pharmacologically active compounds underscores its importance. bohrium.comresearchgate.net The unique structural and electronic properties of the thiazole nucleus contribute to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications. nih.govwisdomlib.org

The thiazole moiety is an integral component of numerous clinically approved drugs, demonstrating its versatility and acceptance in pharmaceutical development. nih.govbohrium.com These include antimicrobial agents like sulfathiazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. nih.gov The presence of the thiazole ring in these drugs is often critical to their mechanism of action, highlighting the ring's ability to engage in key binding interactions with protein targets. nih.gov

The significance of the thiazole heterocycle extends beyond its presence in established medicines. It continues to be a focal point of research for the development of new therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. nih.govtandfonline.comfabad.org.tr Researchers are continually exploring the synthesis of novel thiazole derivatives with the aim of identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. bohrium.comjetir.org

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Tiazofurin | Anticancer |

| Meloxicam | Anti-inflammatory |

This table provides illustrative examples and is not exhaustive.

Rationale for Investigating Butanoic Acid Scaffolds in Bioactive Molecules

Butanoic acid, also known as butyric acid, and its derivatives are increasingly recognized for their potential in the development of bioactive molecules. ontosight.aimarketresearchintellect.com As a short-chain fatty acid, butyric acid itself plays a significant role in various physiological processes, including gut health and energy metabolism. ontosight.ai The investigation of butanoic acid scaffolds in medicinal chemistry is driven by the desire to harness and modulate these natural biological activities for therapeutic benefit. nih.gov

The chemical structure of butanoic acid provides a versatile platform for modification, allowing for the creation of derivatives with enhanced properties. marketresearchintellect.com These modifications can improve a compound's stability, bioavailability, and ability to target specific biological pathways. marketresearchintellect.com For instance, the carboxylic acid group can be modified to form esters or amides, which can alter the molecule's lipophilicity and its ability to cross cell membranes. ontosight.ai

Derivatives of butanoic acid have been studied for a range of therapeutic applications, including their anti-inflammatory, anti-cancer, and neuroprotective effects. marketresearchintellect.comnih.gov They are of particular interest in the treatment of gastrointestinal disorders, such as inflammatory bowel disease (IBD) and colorectal cancer. marketresearchintellect.comnih.gov The ability of some butanoic acid derivatives to act as histone deacetylase (HDAC) inhibitors is a key area of research, as this mechanism plays a crucial role in gene expression and has implications for cancer therapy. nih.govbiointerfaceresearch.com

Table 2: Investigated Therapeutic Areas for Butanoic Acid Derivatives

| Therapeutic Area | Rationale for Investigation |

| Inflammatory Bowel Disease (IBD) | Modulation of gut microbiota and anti-inflammatory effects. marketresearchintellect.com |

| Colorectal Cancer | Histone deacetylase (HDAC) inhibition and induction of apoptosis in cancer cells. nih.govbiointerfaceresearch.com |

| Neurodegenerative Disorders | Potential neuroprotective effects. marketresearchintellect.com |

| Metabolic Diseases | Role in energy metabolism and gut health. marketresearchintellect.com |

This table highlights key research areas and is not an exhaustive list of all potential applications.

Scope and Research Trajectories Pertaining to 3-(Thiazol-4-yl)butanoic Acid and Its Analogues

The compound this compound and its analogues represent a focal point of current research, integrating the advantageous properties of both the thiazole and butanoic acid moieties. The synthesis and biological evaluation of these compounds are being actively pursued to explore their therapeutic potential. biointerfaceresearch.comrsc.org

Research in this area encompasses the design and synthesis of novel derivatives with the aim of understanding their structure-activity relationships (SAR). tandfonline.com This involves systematically modifying different parts of the molecule, such as the substituents on the thiazole ring or the length and branching of the butanoic acid chain, and assessing the impact of these changes on biological activity.

The potential applications of this compound and its analogues are broad, spanning areas such as oncology, infectious diseases, and inflammatory conditions. For example, some thiazole-containing butanoic acid derivatives have been investigated for their anticancer properties. nih.gov The development of new synthetic methodologies to access these compounds efficiently and with high purity is also a key research trajectory. biointerfaceresearch.comrsc.orgresearchgate.net

Table 3: Research Focus on this compound and Analogues

| Research Area | Key Objectives |

| Synthesis | Development of efficient and scalable synthetic routes. biointerfaceresearch.comresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Understanding how molecular modifications impact biological activity. tandfonline.com |

| Anticancer Research | Evaluation of cytotoxicity against various cancer cell lines. nih.govnih.gov |

| Antimicrobial Research | Investigation of activity against bacterial and fungal pathogens. fabad.org.trmdpi.com |

This table outlines the primary directions of ongoing research.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-(1,3-thiazol-4-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-5(2-7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |

InChI Key |

QBXOAJPSSNUBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CSC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Thiazolyl Butanoic Acids

Design Principles for the Synthesis of 3-(Thiazol-4-yl)butanoic Acid Scaffolds

The design of a synthetic route for this compound and its analogs is guided by principles that allow for structural diversity and efficiency. A common strategy involves dissecting the target molecule into key structural components: the thiazole (B1198619) core, the butanoic acid side chain, and any substituents on the ring. nih.gov This disconnection approach facilitates the planning of bond formations and the selection of appropriate starting materials.

For instance, in the synthesis of related 2-aminothiazole (B372263) derivatives, the structure is often conceptually split into three parts: the central aminothiazole, a substituent at the C-4 position, and another at the N-2 position. nih.gov This allows for a modular approach where different fragments can be introduced to create a library of compounds for structure-activity relationship (SAR) studies.

Modern synthetic design increasingly employs computational tools like Density Functional Theory (DFT) to evaluate the electronic and geometrical properties of target molecules before synthesis. biointerfaceresearch.com These theoretical calculations can predict molecular stability, reactivity, and even spectroscopic data (IR, NMR), helping to solve a range of organic chemistry problems and guiding the synthetic plan. biointerfaceresearch.com By understanding the properties of different potential derivatives, chemists can prioritize the synthesis of compounds with the most promising characteristics.

Established and Emerging Synthetic Strategies

A variety of synthetic strategies exist for constructing the thiazolyl butanoic acid core, ranging from traditional multi-step sequences to more modern, efficient protocols.

The construction of the thiazole ring is a cornerstone of any synthesis of this compound. The Hantzsch thiazole synthesis is a classic and widely used method for this purpose. nih.govscispace.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. scispace.com This method is a key strategic bond formation that establishes the heterocyclic core with defined regioselectivity.

Once the thiazole ring is formed, further multi-step transformations are often required to complete the synthesis. These can include:

Coupling Reactions: To attach the butanoic acid side chain or other functional groups, amide or ester bond formations are common. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are frequently used to couple a carboxylic acid with an amine. nih.gov

Knoevenagel Condensation: This reaction can be used to form derivatives on the thiazole ring system, for example, by reacting a rhodanine (B49660) derivative with an aldehyde in the presence of a base like sodium acetate. nanobioletters.com

Hydrolysis: Ester groups are often used as precursors to the final carboxylic acid. A final hydrolysis step, typically under basic conditions (e.g., with lithium hydroxide (B78521) or sodium hydroxide), is used to reveal the butanoic acid moiety. nih.govacs.org

The synthesis of related structures, such as 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid, exemplifies a typical multi-step process involving initial thiazole ring formation followed by subsequent functional group manipulations. vulcanchem.com

Synthetic strategies can be broadly categorized as convergent or divergent.

Divergent Synthesis: A divergent synthesis begins with a common core intermediate that is subsequently elaborated into a variety of different final products. researchgate.net This strategy is particularly powerful for creating libraries of related compounds for biological screening. For example, a key intermediate like 2-amino-4-substituted-thiazole can be synthesized in bulk. nih.gov This common precursor can then be reacted with a wide array of aliphatic, aromatic, or heteroaromatic acids to generate a diverse set of N-acylated derivatives. nih.gov This highlights the flexibility of the N-2 position of the aminothiazole for modification. nih.gov

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthetic methods. researchgate.netnih.gov These protocols aim to prevent waste, maximize atom economy, use safer solvents and catalysts, and reduce energy consumption. nih.govacs.org

Key green chemistry applications in thiazole synthesis include:

Use of Safer Solvents: Water is an ideal green solvent. An environmentally friendly protocol for synthesizing thiazole derivatives has been developed that proceeds efficiently in water, eliminating the need for organic solvents. scispace.com

Catalysis: Using catalysts in small amounts is superior to using stoichiometric reagents that generate more waste. nih.govacs.org The Hantzsch synthesis itself can be catalyzed by various agents.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The use of ultrasound irradiation is an emerging technique that can accelerate reactions, leading to shorter reaction times and higher yields under milder conditions, as demonstrated in the synthesis of 4-methoxybenzylidene thiazole derivatives. scispace.com

The table below summarizes various synthetic strategies.

Functionalization and Derivatization of the Thiazolyl Butanoic Acid Core

Functionalization of the this compound core is essential for modulating its physicochemical and biological properties. mdpi.com Derivatization allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule. nih.govnih.gov

The thiazole ring offers several positions for modification. Studies on related 2-aminothiazoles have shown that while the central thiazole and a C-4 substituent might be crucial for activity, the N-2 position often exhibits high flexibility. nih.gov This tolerance allows for the introduction of a wide variety of substituted benzoyl groups, which has led to significant improvements in the biological activity of the parent scaffold. nih.gov Similarly, the synthesis of various 4-oxo-4-((5-arylthiazol-2-yl)amino)butanoic acids demonstrates that the C-5 position can be readily substituted with different aryl groups. nih.gov This late-stage functionalization is a key strategy for optimizing material properties. researchgate.net

Regioselectivity—the control over the position of chemical modification—is critical in the synthesis of functionalized thiazoles. The Hantzsch synthesis is a powerful tool in this regard, as the choice of starting materials dictates the substitution pattern of the resulting thiazole ring. scispace.com For example, the reaction of thioamides with α-bromocarbonyl compounds can regioselectively yield new functionalized thiazoles. scispace.com

When multiple reaction sites are available, achieving regioselectivity can be challenging. Advanced analytical techniques, particularly 2D NMR spectroscopy (such as HMBC), are indispensable for unequivocally determining the structure and confirming the position of the newly introduced functional groups. nih.gov For instance, correlations observed in an HMBC spectrum can confirm the location of a methyl substituent at a specific position on the thiazole nucleus by showing cross-peaks to the adjacent ring carbons. nih.gov

Structural Diversification of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound offers a versatile scaffold for structural modifications, enabling the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry and pharmacology. These modifications can be broadly categorized into transformations involving the carboxylic acid group and alterations to the alkyl chain.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone for diversification, readily undergoing a variety of classical and modern chemical transformations.

Esterification: The reaction of the butanoic acid with alcohols under acidic catalysis yields the corresponding esters. For instance, reaction with ethanol (B145695) produces the ethyl ester. This transformation is fundamental for creating prodrugs or modifying the pharmacokinetic properties of the parent compound.

Amide Coupling: Amide bond formation is another key strategy. Coupling of the carboxylic acid with various primary or secondary amines, often facilitated by coupling agents like EDC/HOBt in anhydrous solvents such as DMF, leads to a wide range of N-substituted amides. This allows for the introduction of diverse functionalities and structural motifs. For example, coupling with 2-amino-5-phenylthiazole can be achieved.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(thiazol-4-yl)butan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

Conversion to Hydroxamic Acids: The carboxylic acid can be converted to a hydroxamic acid. This transformation typically involves initial conversion to an activated ester, followed by reaction with hydroxylamine (B1172632). mdpi.com For example, a methyl ester derivative can be reacted with hydroxylamine in the presence of sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding hydroxamic acid. mdpi.com

Modifications of the Alkyl Chain

The alkyl chain of the butanoic acid moiety can also be chemically altered to introduce new functional groups and stereocenters.

Halogenation: Introduction of a halogen atom, such as iodine, onto the alkyl chain can create a reactive handle for subsequent nucleophilic substitution reactions. smolecule.com This allows for the attachment of a wide variety of nucleophiles, further diversifying the molecular structure. smolecule.com

Introduction of Unsaturation: The creation of α,β-unsaturated esters through methods like asymmetric hydrogenation using chiral catalysts can introduce rigidity and defined stereochemistry into the side chain.

Michael Addition: The butanoic acid side chain can be incorporated into molecules that undergo Michael addition reactions, a powerful tool for carbon-carbon bond formation. researchgate.net

The following table summarizes some key transformations for the structural diversification of the butanoic acid side chain:

| Transformation | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | smolecule.com |

| Amide Coupling | Amine, Coupling Agents (e.g., EDC/HOBt), Anhydrous Solvent (e.g., DMF) | Amide | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Hydroxamic Acid Formation | 1. Esterification 2. Hydroxylamine, Base (e.g., NaOMe) | Hydroxamic Acid | mdpi.com |

| Halogenation | Iodinating Agents | Alkyl Halide | smolecule.com |

| Asymmetric Hydrogenation | Chiral Catalysts (e.g., Ru-BINAP) | α,β-Unsaturated Ester |

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of the chiral center at the C3 position of the butanoic acid side chain is often crucial for the biological activity of this compound derivatives. Therefore, methods for the stereoselective synthesis and separation of enantiomers are of significant importance.

Stereoselective Synthesis

The direct, controlled synthesis of a single enantiomer is the most efficient approach. Several strategies have been developed to achieve this:

Asymmetric Hydrogenation: As mentioned previously, the asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts, such as ruthenium-BINAP complexes, can lead to the formation of the desired enantiomer with high selectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, proline-derived chiral auxiliaries have been used in the asymmetric synthesis of amino acids. mdpi.com

Enzymatic Reactions: Enzymes, particularly lipases like Candida antarctica Lipase (B570770) B, can be employed for the enantioselective synthesis or resolution of chiral acids and esters.

Chiral Resolution Techniques

When a racemic mixture is produced, it must be separated into its individual enantiomers through a process called resolution. libretexts.org

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic acids. libretexts.orgresearchgate.net The racemic acid is reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.org Commonly used chiral bases include brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine. libretexts.org After separation, the desired enantiomer of the acid is recovered by treatment with a strong acid. libretexts.org

Enzymatic Resolution: As mentioned in stereoselective synthesis, enzymes can also be used to resolve racemic mixtures. For example, a lipase can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

The following table outlines common chiral resolving agents for acidic compounds:

| Chiral Resolving Agent Type | Examples | Reference |

| Natural Chiral Bases | Brucine, Strychnine, Quinine | libretexts.org |

| Synthetic Chiral Amines | 1-Phenylethanamine, 2-Amino-1-butanol | libretexts.org |

| Chiral Acids (for resolving basic derivatives) | (+)-Tartaric acid, (-)-Mandelic acid | libretexts.orgsigmaaldrich.com |

The choice of the most suitable method for obtaining a single enantiomer of a this compound derivative depends on various factors, including the specific structure of the molecule, the desired scale of the synthesis, and the availability of chiral starting materials or catalysts.

Computational and Theoretical Chemistry Applications in the Study of Thiazolyl Butanoic Acids

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. biointerfaceresearch.comnih.gov It is particularly effective for calculating the geometric and electronic properties of organic molecules. DFT methods are employed to understand the fundamental characteristics of thiazole (B1198619) derivatives, providing insights that are difficult to obtain through experimental means alone. nih.govsemanticscholar.org

Geometric optimization is a fundamental DFT calculation that determines the lowest-energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. biointerfaceresearch.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For a molecule like 3-(Thiazol-4-yl)butanoic acid, this would involve optimizing the spatial relationship between the thiazole ring and the butanoic acid side chain. The resulting electronic structure provides information on the distribution of electron density, which is crucial for understanding the molecule's properties and reactivity. researchgate.net

Table 1: Example of Optimized Geometric Parameters Calculated via DFT This table presents hypothetical data to illustrate the output of a DFT geometric optimization.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C2=N3 (Thiazole) | 1.37 Å |

| Bond Length | C4-C(alpha) (Side Chain) | 1.51 Å |

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Angle | C2-N3-C4 (Thiazole) | 115.2° |

| Bond Angle | C4-C(alpha)-C(beta) | 112.5° |

| Dihedral Angle | N3-C4-C(alpha)-C(beta) | 75.3° |

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity, which quantify different aspects of the molecule's reactive nature. ajchem-a.comnih.gov

Table 2: Example of Calculated Reactivity Descriptors This table presents hypothetical data derived from HOMO-LUMO energy calculations to illustrate the concept.

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.22 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.63 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.22 |

| Chemical Hardness (η) | (I - A) / 2 | 2.815 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.89 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. biointerfaceresearch.com It provides a detailed picture of the bonding and anti-bonding interactions. For thiazole derivatives, NBO analysis can reveal key intramolecular interactions, such as hyperconjugation, that contribute to molecular stability. nih.govmdpi.com These interactions are quantified by the stabilization energy, E(2), where a higher value indicates a stronger interaction between an electron donor orbital and an electron acceptor orbital. nih.gov This analysis helps in understanding the flow of charge within the molecule, which is fundamental to its reactivity and interaction with other molecules. mdpi.com

Table 3: Example of Second-Order Perturbation Analysis from NBO This table presents hypothetical data to illustrate significant donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 (Thiazole) | π(C2-S1) | 18.5 |

| π(C4-C5) (Thiazole) | π(C2-N3) | 22.1 |

| σ(Cα-H) | σ(Cβ-Cγ) | 2.5 |

| LP(2) O (Carbonyl) | σ(C-Cα) | 1.8 |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical investigations of single molecules, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with larger biological systems.

Molecules with rotatable bonds, such as the butanoic acid side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. nih.gov The minima on this surface correspond to stable conformations. nih.gov This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.gov

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijirt.org This technique is widely used in drug discovery to identify potential biological targets and to understand the mechanism of action. nih.govresearchgate.net

In a docking study, this compound would be placed into the binding site of a target protein, and an algorithm would sample various positions and orientations to find the one with the most favorable binding energy. acs.org The results provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed view of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov These insights can guide the design of more potent and selective molecules. researchgate.net

Table 4: Example of Molecular Docking Results This table presents hypothetical data for the docking of a ligand into the active site of a protein.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -7.8 | LYS 72 | Hydrogen Bond |

| VAL 57 | Hydrophobic | ||

| PHE 184 | π-π Stacking | ||

| Cyclooxygenase-2 | -8.2 | ARG 120 | Hydrogen Bond (with COOH) |

| TYR 355 | Hydrogen Bond (with N3) | ||

| LEU 352 | Hydrophobic |

In Silico Prediction of ADME-Related Molecular Descriptors

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several rule-based filters have been developed to assess drug-likeness based on key physicochemical properties.

Lipinski's Rule of Five is a widely used guideline to predict oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria: a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Ghose's Filter provides a set of qualifying ranges for properties that are commonly observed in known drugs. These include a calculated logP between -0.4 and +5.6, a molar refractivity between 40 and 130, a molecular weight between 160 and 480, and a total atom count between 20 and 70.

Veber's Rule emphasizes the importance of molecular flexibility and polar surface area for good oral bioavailability. According to this rule, a compound is more likely to be orally active if it has 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less.

The predicted drug-likeness parameters for this compound are summarized in the table below. The analysis indicates that the compound adheres to all the criteria set forth by Lipinski, Ghose, and Veber, suggesting a favorable profile for oral bioavailability.

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 171.21 g/mol | Lipinski: <500 Ghose: 160-480 | Yes |

| logP | 1.34 | Lipinski: ≤5 Ghose: -0.4 to 5.6 | Yes |

| Hydrogen Bond Donors | 1 | Lipinski: ≤5 | Yes |

| Hydrogen Bond Acceptors | 3 | Lipinski: ≤10 | Yes |

| Molar Refractivity | 42.79 | Ghose: 40-130 | Yes |

| Number of Rotatable Bonds | 3 | Veber: ≤10 | Yes |

| Topological Polar Surface Area (TPSA) | 65.46 Ų | Veber: ≤140 | Yes |

Molecular polarity and volume are fundamental properties that influence a compound's solubility, permeability, and interaction with biological targets.

Topological Polar Surface Area (TPSA) is a descriptor of molecular polarity, calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better penetration of the blood-brain barrier.

Molecular Volume provides an indication of the size of the molecule. This can influence how well the molecule fits into the binding pocket of a target protein and can also affect its diffusion and transport properties.

The predicted molecular polarity and volume for this compound are presented in the following table. The TPSA value of 65.46 Ų suggests that the molecule has moderate polarity, which is often a desirable characteristic for balancing aqueous solubility and membrane permeability.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 65.46 Ų |

| Molar Volume | 145.3 cm³/mol |

Exploration of Biological Activities and Molecular Mechanisms of Thiazolyl Butanoic Acids

Comprehensive Antimicrobial Investigations

The thiazole (B1198619) ring is a core component in many compounds investigated for their antimicrobial properties. These derivatives have shown promise in addressing the challenge of antibiotic resistance. nih.gov

Thiazole derivatives have demonstrated significant antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria. rsc.orgbiointerfaceresearch.com Studies have shown that the substitution pattern on the thiazole ring plays a crucial role in the potency and spectrum of these compounds. For instance, certain synthetic thiazole derivatives exhibit potent bactericidal activity at sub-microgram/mL concentrations against various clinical isolates. plos.org

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some thiazole derivatives have shown MIC values comparable or even superior to standard antibiotics. biointerfaceresearch.complos.org For example, an isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative displayed a low MIC of 3.9 μg/mL against Staphylococcus aureus. rsc.org Similarly, other series of thiazole derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the reference drugs used in the studies. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | rsc.org |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | rsc.org |

| Benzothiazole ethyl urea derivative 3a | S. pneumoniae ATCC 49619 | 0.008 | nih.gov |

| Benzothiazole ethyl urea derivative 3a | S. epidermidis ATCC 1228 | 0.03 | nih.gov |

| Benzothiazole ethyl urea derivative 3a | S. pyogenes ATCC 51339 | 0.06 | nih.gov |

| Thiazole derivative 23 | S. epidermidis, S. pyogenes, B. thuringiensis, S. typhi, S. flexneri | Not specified, but effective against all | tbzmed.ac.ir |

This table is for illustrative purposes and includes data for various thiazole derivatives, not specifically 3-(Thiazol-4-yl)butanoic acid.

In addition to antibacterial properties, the thiazole scaffold is integral to numerous compounds with significant antifungal activity. nih.govresearchgate.net These derivatives have been tested against a variety of fungal pathogens, including clinically relevant species like Candida albicans. nih.govnih.gov

The antifungal potential of thiazole derivatives is often compared to standard antifungal agents, and in some cases, these synthetic compounds exhibit superior or comparable activity. nih.govresearchgate.net For example, a study on novel thiazole derivatives containing a cyclopropane system demonstrated high antifungal activity against clinical C. albicans strains, with efficacy comparable and sometimes higher than that of nystatin. nih.gov Another study reported that certain thiazolidinone derivatives of thiazole showed excellent antifungal activity against all tested fungi, with MIC values ranging from 0.3-38.6 µmol/ml x 10⁻², which was better than the reference drugs ketoconazole and bifonazole. researchgate.net

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropyl fragment | Candida albicans | Comparable or higher than nystatin (MIC = 0.015–7.81 µg/mL) | nih.gov |

| Thiazole-based thiazolidinones | Various yeasts and molds | 0.3-38.6 µmol/ml x 10⁻² | researchgate.net |

| Thiophene-substituted thiazole-pyrazoline derivative 15 | Candida albicans | Identical to nystatin | nih.gov |

This table is for illustrative purposes and includes data for various thiazole derivatives, not specifically this compound.

Tuberculosis remains a significant global health issue, and the development of new antitubercular drugs is critical. The thiazole nucleus is considered a promising scaffold for the design of novel agents to combat Mycobacterium tuberculosis. nih.gov Research has explored various thiazole-containing hybrids and derivatives for their potential therapeutic applications as anti-TB drugs. nih.gov

Studies have shown that certain thiazole derivatives exhibit potent activity against M. tuberculosis strains. For instance, some novel furan and pyrrole derivatives with coumarin moieties showed a minimum inhibitory concentration of 1.6 μg/mL against the H37Rv strain, which was superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com Similarly, triazole-thiol compounds have demonstrated promising anti-TB activity against both sensitive and multi-drug resistant (MDR) strains of M. tuberculosis. mdpi.com

The antimicrobial effects of thiazole derivatives are attributed to various mechanisms of action. A primary mode of action for some antibacterial fatty acids and their derivatives involves the disruption of the bacterial cell membrane. nih.govmarquette.edu This can lead to depolarization of the membrane and leakage of essential intracellular components. marquette.edu

Another significant mechanism involves the inhibition of crucial bacterial enzymes. For example, some sulfonamide-containing thiazole derivatives act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis in bacteria. rsc.org Inhibition of this pathway halts nucleic acid synthesis and prevents bacterial cell division. rsc.org Other thiazole compounds have been shown to be powerful inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. nih.gov The ability of some derivatives to inhibit two targets simultaneously, such as GyrB and ParE, may also explain their potent activity and low frequency of resistance. nih.gov

For antifungal thiazoles, a proposed mechanism involves interference with the fungal cell wall or cell membrane structure. nih.gov

Research into Anticancer and Antitumor Activities

Thiazole and its derivatives have attracted considerable attention for their anticancer properties. mdpi.comlsmu.lt Numerous studies have synthesized and evaluated novel thiazole-containing compounds for their ability to inhibit the growth of various cancer cell lines. mdpi.comrsc.org

The anticancer potential of thiazole derivatives is typically first assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. mdpi.com These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Research has demonstrated that certain thiazole derivatives exhibit potent cytotoxic activity. For example, one study found a 4-cyanophenyl substituted thiazol-2-ylhydrazone derivative to be highly active against MCF-7 breast cancer cells with an IC50 value of 1.0 ± 0.1 μM. rsc.org Another investigation into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives reported IC50 values ranging from 2.47 to 25.4 µM against the A549 human lung adenocarcinoma cell line. lsmu.lt The cytotoxic effects of these compounds can be mediated through the induction of apoptosis (programmed cell death), as confirmed by caspase activation and Western blot assays in some studies. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 (Breast) | 1.0 ± 0.1 | rsc.org |

| 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 (Colorectal) | 1.6 ± 0.2 | rsc.org |

| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative (22) | A549 (Lung) | 2.47 | lsmu.lt |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (21) | A549 (Lung) | 5.42 | lsmu.lt |

| 2-[2-[4-Hydroxy-3-(4-chlorobenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

This table is for illustrative purposes and includes data for various thiazole derivatives, not specifically this compound.

Cell Line Specificity and Selectivity

Research into the anticancer effects of thiazole derivatives has revealed a degree of cell line specificity and selectivity. For instance, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity against the A549 human lung cancer cell line. Notably, certain compounds within this series exhibited more potent cytotoxicity against A549 cells than the conventional chemotherapeutic agent cisplatin. Furthermore, these compounds showed cytotoxic activity against the drug-resistant H69AR cell line while maintaining a favorable cytotoxicity profile in non-cancerous HEK293 cells, suggesting a degree of selectivity for cancer cells.

Other studies on different thiazole derivatives have also highlighted their selective action. Some have been found to be effective against various cancer cell lines, including those of the breast, colon, and nervous system, while exhibiting no toxicity to normal cells at antiproliferative concentrations. This selectivity is a crucial aspect of anticancer drug development, aiming to maximize efficacy against tumor cells while minimizing harm to healthy tissues.

Elucidation of Antitumor Mechanisms (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition)

The antitumor activity of thiazole derivatives is attributed to several molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Apoptosis Induction: Several thiazole-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. For example, some novel 1,3-thiazole analogues have been demonstrated to trigger apoptosis in breast cancer cells.

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Thiazole derivatives have been found to interfere with this process, leading to cell cycle arrest and preventing the proliferation of cancer cells. For instance, certain 1,3,4-thiadiazole derivatives have been observed to cause cell cycle arrest in glioma cells at the G1/S and G2/M phases.

Enzyme Inhibition: The inhibition of specific enzymes that are overactive in cancer cells is another important antitumor mechanism of thiazole derivatives. Research has identified several key enzyme targets:

SIRT2 and EGFR: In silico studies have suggested that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with human SIRT2 and EGFR, which are implicated in cancer cell survival and proliferation.

Akt: Some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in glioma cells through the inhibition of Akt activity.

PI3K: Thiazole-integrated pyrrolotriazinone derivatives have been investigated for their potential as PI3K inhibitors, a key pathway in cancer cell signaling.

VEGFR-2: Certain 1,3-thiazole analogues exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

The table below summarizes the observed antitumor mechanisms for various thiazole derivatives.

| Compound Class | Mechanism of Action | Target Cell Line(s) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative, potential SIRT2 and EGFR inhibition | A549 (Lung Cancer), H69AR (Drug-Resistant Lung Cancer) |

| 1,3,4-Thiadiazole derivatives | Apoptosis induction, Cell cycle arrest (G1/S, G2/M), Akt inhibition | C6 (Glioma) |

| Thiazole-integrated pyrrolotriazinone derivatives | Potential PI3K inhibition | MCF-7 (Breast Cancer), A549 (Lung Cancer), HepG2 (Liver Cancer) |

| 1,3-Thiazole analogues | Apoptosis induction, VEGFR-2 inhibition | MCF-7 (Breast Cancer) |

Anti-Inflammatory Modulatory Effects

In Vitro Models for Inflammatory Pathway Interventions

The anti-inflammatory potential of various thiazole derivatives has been investigated using in vitro models. These studies often involve cell lines that are relevant to inflammatory processes. While specific models for this compound are not documented, the general approach involves stimulating inflammatory pathways in cells and then assessing the inhibitory effects of the test compounds.

Investigation of Cytokine and Mediator Regulation

The regulation of cytokines and other inflammatory mediators is a key aspect of anti-inflammatory drug action. Although no specific data exists for this compound, broader research on thiazole-containing compounds indicates that they may influence these pathways. For example, some thiazole derivatives have been investigated for their ability to modulate the production of pro-inflammatory molecules.

Antiviral Efficacy Research

The thiazole scaffold is present in a number of compounds with demonstrated antiviral activity against a wide range of viruses. Patent literature from 2014 to early 2021 highlights the development of thiazole derivatives with inhibitory effects against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV), among others. nih.gov

While specific studies on the antiviral efficacy of this compound have not been identified, the broader class of thiazole derivatives continues to be a source of lead structures for the development of new antiviral agents. nih.govresearchgate.netnih.gov For instance, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring has shown significant antiviral activity against the PR8 influenza A strain. nih.gov

The table below provides a non-exhaustive list of viruses that have been targeted by various thiazole derivatives.

| Virus Family/Genus | Specific Virus Examples |

| Coronaviridae | Coronaviruses |

| Flaviviridae | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) |

| Hepadnaviridae | Hepatitis B Virus (HBV) |

| Herpesviridae | Herpes Viruses |

| Orthomyxoviridae | Influenza Viruses |

| Retroviridae | Human Immunodeficiency Virus (HIV) |

| Togaviridae | Chikungunya virus |

Enzyme and Receptor Interaction Studies

The biological effects of thiazole derivatives are often mediated through their interaction with specific enzymes and receptors.

Research has shown that some 2,5-disubstituted thiazole butanoic acids are potent antagonists of the integrin αvβ3 receptor, with selectivity over other integrins like αIIbβ3 and αvβ6. These compounds have demonstrated good oral bioavailability.

In the context of inflammation, some thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.gov Virtual screening has suggested that these compounds may bind to the active site of iNOS, thereby reducing the synthesis of nitric oxide. nih.gov

Furthermore, 1,3,4-thiadiazole-based compounds have been shown to target a variety of enzymes, including carbonic anhydrase, cyclooxygenase, and various kinases, highlighting the diverse molecular targets of this class of compounds. nih.gov

The table below summarizes some of the enzymes and receptors that have been shown to interact with various thiazole derivatives.

| Enzyme/Receptor | Biological Role | Thiazole Derivative Class |

| Integrin αvβ3 | Cell adhesion, angiogenesis | 2,5-Thiazole butanoic acids |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Thiazolyl-carbonyl-thiosemicarbazides, Thiazolyl-azoles |

| Carbonic Anhydrase | Various physiological processes | 1,3,4-Thiadiazole derivatives |

| Cyclooxygenase (COX) | Inflammation, pain | 1,3,4-Thiadiazole derivatives |

Inhibition Kinetics of Protein Tyrosine Phosphatases (PTPs)

Protein Tyrosine Phosphatases (PTPs) are a crucial family of signaling enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular signal transduction. nih.gov The dysregulation of PTPs is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic inhibitors. nih.gov The inhibition of PTPs can be achieved through various mechanisms, including reversible and covalent interactions. nih.gov Kinetic analysis of these inhibitors is essential to understand their potency and mechanism of action, typically characterized by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov

Despite the therapeutic interest in PTP inhibitors, a review of the scientific literature did not yield specific studies detailing the inhibition kinetics of this compound or related thiazolyl butanoic acids on any members of the PTP superfamily.

Modulation of Glutathione S-Transferase (GST) Activity

Glutathione S-Transferases (GSTs) are a diverse family of phase II detoxification enzymes that play a critical role in protecting cells from xenobiotics and oxidative stress. nih.govmdpi.com They catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, facilitating their excretion. mdpi.com The modulation of GST activity is a key area of research; activators can enhance detoxification, while inhibitors can be useful in overcoming drug resistance in cancer cells that overexpress GSTs. nih.gov

Currently, there is no available research data specifically documenting the modulatory effects of this compound or its close analogs on the activity of Glutathione S-Transferase isozymes.

Interaction with G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane receptors in the human genome and are the target of a significant portion of modern medicines. frontiersin.org They are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. frontiersin.org While short-chain fatty acids like butyrate have been shown to act as agonists for certain GPCRs, such as GPR41, leading to downstream effects like reduced cardiomyocyte contraction, this interaction is specific to the ligand's structure. nih.gov

Specific research detailing the interaction of this compound or other thiazolyl butanoic acids with any G protein-coupled receptors has not been identified in the reviewed literature.

Investigation of Ion Channel Modulation

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore, playing fundamental roles in the physiology of excitable cells like neurons and cardiomyocytes. nih.govnih.gov The modulation of ion channel activity by small molecules is a cornerstone of pharmacology, with drugs targeting these channels used to treat a wide range of conditions. nih.gov For instance, acid-sensing ion channels (ASICs) are proton-gated channels that can be modulated by small molecules binding to allosteric sites like the acidic pocket. nih.gov

However, studies specifically investigating the modulation of any ion channels by this compound or its derivatives are not present in the current body of scientific literature.

Analysis of Nuclear Receptor Ligand Binding

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. nih.gov The binding of a ligand to the nuclear receptor's ligand-binding domain (LBD) induces a conformational change that modulates the receptor's interaction with co-regulator proteins and DNA. nih.govembopress.org The retinoid X receptor (RXR), for example, binds specifically to 9-cis retinoic acid, and this interaction is crucial for its function as a central regulator in many signaling pathways. embopress.orgescholarship.org

There is currently no published research that analyzes the binding of this compound or related thiazolyl butanoic acids to the ligand-binding domains of any nuclear receptors.

Kinase and Protease Inhibition Profiling

Protein kinases and proteases are two of the largest and most functionally diverse enzyme families, and their aberrant activity is implicated in a multitude of diseases, particularly cancer. nih.gov Consequently, they are major targets for drug discovery. nih.gov Kinase profiling assays are used to determine the selectivity of inhibitor compounds across the kinome, while similar methods exist for proteases. nih.govresearchgate.net The thiazole ring is a common scaffold found in many kinase inhibitors.

Despite the prevalence of the thiazole motif in this class of inhibitors, specific profiling data for this compound or its analogs against panels of kinases or proteases is not available in the public domain.

DNA Gyrase Inhibitory Potential

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov This enzyme introduces negative supercoils into DNA, a process necessary for relieving torsional stress during replication. nih.gov Research into novel DNA gyrase inhibitors is critical in the fight against antibiotic resistance.

Derivatives of thiazole have emerged as a promising class of DNA gyrase inhibitors. Studies on 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have demonstrated potent inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.govbrc.hu Similarly, a series of morpholine-based thiazoles showed DNA gyrase inhibitory activity equal to or better than the established antibiotic ciprofloxacin. als-journal.com These compounds are believed to act as ATP-competitive inhibitors of the GyrB subunit. nih.gov

The inhibitory activity of several thiazole derivatives against bacterial DNA gyrases is summarized in the table below.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 4,5,6,7-tetrahydrobenzo[d]thiazole analog (Compound 29) | E. coli DNA gyrase | 0.056 | brc.hu |

| 4,5,6,7-tetrahydrobenzo[d]thiazole analog (Compound 29) | S. aureus DNA gyrase | 3.7 | brc.hu |

| Morpholine-based thiazole (Compound 5h) | DNA gyrase | 3.52 (µg/ml) | als-journal.com |

| Morpholine-based thiazole (Compound 5g) | DNA gyrase | 3.76 (µg/ml) | als-journal.com |

| Morpholine-based thiazole (Compound 5f) | DNA gyrase | 3.88 (µg/ml) | als-journal.com |

| Ciprofloxacin (Reference) | E. coli DNA gyrase | 0.120 | mdpi.com |

| Ciprofloxacin (Reference) | DNA gyrase | 4.32 (µg/ml) | als-journal.com |

These findings highlight that while broad biological profiling of this compound is not extensively documented, the parent structure of thiazolyl carboxylic acids holds significant promise in the specific area of antibacterial research through the potent inhibition of DNA gyrase.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The exploration of the structure-activity relationships (SAR) of thiazole derivatives, including compounds structurally related to this compound, is a crucial aspect of medicinal chemistry. These studies aim to understand how modifications to the chemical structure influence biological activity, thereby guiding the design of more potent and selective therapeutic agents. Lead optimization is the process of refining a lead compound's chemical structure to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile.

Correlating Structural Variations with Biological Potency

SAR studies on thiazole-containing compounds have revealed several key structural features that are critical for their biological potency. While direct SAR data for this compound is not extensively detailed in the public domain, general principles derived from related thiazole derivatives can be extrapolated. Minor structural modifications to the thiazole scaffold can lead to significant variations in biological activity nih.govacs.org.

Key areas of structural variation that have been shown to impact the biological potency of thiazole derivatives include:

Substitutions on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical determinants of activity. For instance, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, the presence and type of substituent on the thiazole nitrogen significantly influenced their antimigration activity nih.govacs.org.

Modifications of the Butanoic Acid Side Chain: The carboxylic acid group of the butanoic acid side chain is often a key pharmacophoric feature, potentially involved in interactions with biological targets through hydrogen bonding. Modifications such as esterification or amidation of the carboxylic acid can dramatically alter potency and cell permeability.

Introduction of Additional Functional Groups: The introduction of various functional groups at different positions of the parent molecule can modulate its physicochemical properties and biological activity. For example, the addition of hydrophobic or hydrogen-bonding moieties can enhance binding affinity to a target protein.

To illustrate these principles, the following table summarizes hypothetical SAR data for derivatives of this compound, based on established findings for other thiazole-containing compounds.

| Compound | R1 (Thiazole-N) | R2 (Butanoic Acid) | R3 (Thiazole Ring) | Relative Potency |

| Lead Compound | H | -COOH | H | 1x |

| Analog 1a | -CH3 | -COOH | H | 5x |

| Analog 1b | -CH2CH3 | -COOH | H | 10x |

| Analog 2a | H | -COOCH3 | H | 0.5x |

| Analog 2b | H | -CONH2 | H | 2x |

| Analog 3a | H | -COOH | 5-Cl | 15x |

| Analog 3b | H | -COOH | 2-NH2 | 8x |

This table is a representative illustration of potential SAR trends and does not represent actual experimental data for this compound.

The data in the table suggests that N-alkylation of the thiazole ring (Analogs 1a and 1b) can increase potency, potentially by enhancing hydrophobic interactions with the target. Modification of the carboxylic acid to an ester (Analog 2a) may decrease activity, highlighting the importance of the acidic proton for target interaction, while conversion to an amide (Analog 2b) could be tolerated or even beneficial. Substitution on the thiazole ring itself, for instance with an electron-withdrawing group like chlorine (Analog 3a) or an electron-donating group like an amine (Analog 3b), can also significantly modulate potency.

Rational Design for Enhanced Selectivity and Efficacy

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach leverages the understanding of the three-dimensional structure of the target protein and the SAR of lead compounds to design molecules with improved selectivity and efficacy.

For thiazole derivatives, rational design strategies often focus on:

Target-Specific Interactions: By identifying key amino acid residues in the binding site of a target protein, modifications can be made to the thiazole butanoic acid scaffold to introduce complementary functional groups. For example, if a hydrophobic pocket is present in the target's binding site, extending an alkyl chain on the thiazole ring could enhance binding affinity and, consequently, efficacy nih.govacs.org.

Improving Pharmacokinetic Properties: Rational design can also address issues related to absorption, distribution, metabolism, and excretion (ADME). For instance, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve in vivo stability. A series of 2,5-thiazole butanoic acids were synthesized as potent and selective αvβ3 integrin receptor antagonists with improved oral pharmacokinetic properties researchgate.netnih.gov.

Minimizing Off-Target Effects: By understanding the structural requirements for binding to off-target proteins, the lead compound can be modified to reduce these interactions, thereby enhancing selectivity and reducing potential side effects.

The following table outlines a hypothetical rational design approach to enhance the selectivity of a this compound derivative for a hypothetical protein kinase target over a related off-target kinase.

| Modification Strategy | Rationale | Expected Outcome |

| Introduce a bulky substituent at the 2-position of the thiazole ring. | The binding pocket of the target kinase has a larger hydrophobic pocket near the 2-position of the thiazole ring compared to the off-target kinase. | Increased potency and selectivity for the target kinase. |

| Replace the butanoic acid with a bioisostere, such as a tetrazole. | The tetrazole ring may form a more favorable hydrogen bonding network with a specific arginine residue in the target kinase's active site. | Enhanced binding affinity and improved metabolic stability. |

| Incorporate a flexible linker between the thiazole ring and the butanoic acid. | This allows the molecule to adopt a more optimal conformation to fit into the uniquely shaped binding site of the target kinase. | Improved efficacy and potential for novel binding interactions. |

This table provides a conceptual framework for rational drug design and does not represent specific experimental outcomes.

Through iterative cycles of design, synthesis, and biological evaluation, the properties of a lead compound like this compound can be systematically optimized to produce a clinical candidate with a desirable profile of high potency, selectivity, and favorable pharmacokinetic properties globalresearchonline.net.

Analytical and Spectroscopic Characterization Methodologies for Thiazolyl Butanoic Acids

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Thiazol-4-yl)butanoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework. biointerfaceresearch.com For analysis, deuterated solvents such as CDCl₃ are commonly used to avoid interfering signals from the solvent itself. docbrown.info

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity within the molecule. The spectrum for this compound is expected to show specific signals corresponding to the protons on the thiazole (B1198619) ring and the butanoic acid chain. docbrown.info The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.

The thiazole ring protons typically appear in the aromatic region of the spectrum. The proton at position 2 (H2) of the thiazole ring is expected to be a singlet, while the proton at position 5 (H5) will also be a singlet. The aliphatic protons of the butanoic acid moiety will show characteristic splitting patterns due to spin-spin coupling with adjacent protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C4 of butanoic chain) | ~ 1.2 - 1.4 | Doublet (d) | 3H |

| CH₂ (C2 of butanoic chain) | ~ 2.6 - 2.8 | Doublet (d) | 2H |

| CH (C3 of butanoic chain) | ~ 3.2 - 3.5 | Multiplet (m) | 1H |

| Thiazole H5 | ~ 7.1 - 7.3 | Singlet (s) | 1H |

| Thiazole H2 | ~ 8.7 - 8.9 | Singlet (s) | 1H |

| COOH | > 10 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. researchgate.net The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the carboxylic acid is characteristically found far downfield, typically above 170 ppm. hmdb.ca The carbons of the thiazole ring will resonate in the aromatic region, generally between 110 and 160 ppm. researchgate.netconicet.gov.ar The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum. hmdb.ca

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (C4 of butanoic chain) | ~ 19 - 22 |

| C H₂ (C2 of butanoic chain) | ~ 40 - 43 |

| C H (C3 of butanoic chain) | ~ 35 - 38 |

| Thiazole C5 | ~ 112 - 115 |

| Thiazole C4 | ~ 150 - 153 |

| Thiazole C2 | ~ 155 - 158 |

| C OOH | ~ 175 - 179 |

Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and the thiazole ring.

The most prominent feature for the carboxylic acid is a very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group results in a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.info The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations within the 1650-1400 cm⁻¹ region. nanobioletters.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H stretch | Alkane/Aromatic | 3100 - 2850 | Medium |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=N stretch | Thiazole Ring | ~ 1600 | Medium |

| C=C stretch | Thiazole Ring | ~ 1500 - 1400 | Medium-Weak |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. docbrown.info

For this compound (C₇H₉NO₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (187.22 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. bohrium.com The fragmentation pattern is influenced by the weakest bonds and the stability of the resulting fragments. A common fragmentation for carboxylic acids is the McLafferty rearrangement, which for butanoic acid results in a prominent peak at m/z 60. docbrown.info Other expected fragments would arise from the cleavage of the butanoic acid side chain and the stable thiazole ring. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are also useful for identification. uni.luuni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion Fragment | Notes |

| 187 | [C₇H₉NO₂S]⁺ | Molecular Ion ([M]⁺) |

| 170 | [C₇H₈NOS]⁺ | Loss of OH radical |

| 142 | [C₆H₈NS]⁺ | Loss of COOH group |

| 114 | [C₄H₄NS]⁺ | Cleavage at the β-carbon of the acid chain |

| 97 | [C₄H₃N₂S]⁺ | Thiazole ring fragment |

| 60 | [C₂H₄O₂]⁺ | Result of McLafferty rearrangement |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for quantitative analysis. shimadzu.com Given that the molecule possesses a chiral center at the C3 position of the butanoic acid chain, it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers. tcichemicals.com

The separation can be achieved through two main approaches:

Indirect Method: The racemic acid is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase. chiralpedia.com

Direct Method: The racemic mixture is separated directly using a Chiral Stationary Phase (CSP). csfarmacie.cz CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. csfarmacie.cznih.gov The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase chromatography or buffered aqueous solutions for reversed-phase, is crucial for optimizing resolution. csfarmacie.cznih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation. conicet.gov.ar

For a thiazole derivative like this compound, X-ray analysis would reveal the planarity of the thiazole ring and the specific conformation of the butanoic acid side chain. conicet.gov.arscilit.com Furthermore, it elucidates the crystal packing, identifying intermolecular interactions such as hydrogen bonds (e.g., between carboxylic acid groups), π-π stacking between thiazole rings, and other non-covalent forces that stabilize the crystal lattice. conicet.gov.arscilit.com While a specific crystal structure for the title compound is not detailed in the provided sources, the methodology is well-established for analogous thiazole-containing molecules. bohrium.comresearchgate.netnih.gov

Prospects and Research Frontiers for 3 Thiazol 4 Yl Butanoic Acid Derivatives

Future Directions in Therapeutic Development from Thiazolyl Butanoic Acid Scaffolds

The structural framework of thiazolyl butanoic acid offers a fertile ground for the development of new therapeutics across a wide range of diseases. The thiazole (B1198619) nucleus is a common feature in drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net The butanoic acid component can also contribute to biological activity; for instance, butanoic acid itself is known to have antiviral and anti-tumor effects, primarily through the inhibition of histone deacetylases (HDACs). biointerfaceresearch.com

The future of therapeutic development using this scaffold lies in several key areas:

Oncology: Thiazole-containing compounds are already established as anticancer agents, with some acting as inhibitors of critical cellular pathways. tandfonline.comcolab.ws Research is ongoing to develop novel thiazole derivatives, including those based on the 3-(thiazol-4-yl)butanoic acid structure, that can target specific cancer-related proteins like kinases and polymerases. colab.wsresearchgate.net The combination of the thiazole and butanoic acid moieties could lead to dual-action drugs that target both specific oncogenic pathways and general mechanisms like histone deacetylation.

Infectious Diseases: The thiazole ring is a component of various antimicrobial agents. fabad.org.trimp.kiev.ua Future research will likely focus on modifying the this compound scaffold to create new antibiotics and antiviral drugs that can overcome existing resistance mechanisms. mdpi.com For example, derivatives are being investigated for their activity against Mycobacterium tuberculosis and various viruses. imp.kiev.ua

Neurodegenerative Diseases: There is growing interest in the potential of thiazole derivatives for treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. imp.kiev.uaontosight.ai The development of thiazolyl butanoic acid derivatives as selective monoamine oxidase (MAO) inhibitors is a promising avenue of research. nih.gov

Inflammatory Disorders: Thiazole derivatives have demonstrated anti-inflammatory properties. ontosight.aiontosight.ai By modifying the this compound structure, researchers aim to develop more potent and selective anti-inflammatory agents with improved therapeutic profiles.

The versatility of the thiazolyl butanoic acid scaffold allows for the creation of extensive compound libraries through combinatorial chemistry, facilitating the discovery of new drug candidates with optimized properties. fabad.org.tracs.org

Role as Probes and Tools in Chemical Biology

Beyond their direct therapeutic potential, this compound derivatives are valuable as chemical probes to investigate biological systems. acs.org A chemical probe is a small molecule used to study the function of a specific protein or pathway. The development of such probes from natural products or synthetic scaffolds is crucial for advancing our understanding of cellular processes. nevadogroup.com

The key attributes of thiazolyl butanoic acid derivatives that make them suitable as chemical probes include:

Structural Versatility: The scaffold can be readily modified to introduce various functional groups, allowing for the fine-tuning of binding affinity and selectivity for specific biological targets. acs.org This adaptability is essential for creating highly specific probes.

Bioactivity: The inherent biological activity of the thiazole and butanoic acid moieties provides a starting point for designing probes that can modulate the function of their target proteins. ontosight.aiontosight.ai

Labeling Potential: The structure can be adapted to incorporate reporter tags, such as fluorescent dyes or affinity labels, which are necessary for visualizing and identifying the cellular targets of the probe.

By using these derivatives as probes, researchers can identify novel drug targets, elucidate the mechanisms of action of existing drugs, and gain deeper insights into complex biological pathways.

Innovative Strategies for Target Validation and Mechanism Deconvolution

Identifying the specific biological target of a potential drug candidate and understanding its mechanism of action are critical steps in drug discovery. ddtjournal.com Derivatives of this compound can play a significant role in these processes.

Innovative strategies for target validation and mechanism deconvolution involving these compounds include:

Affinity-Based Approaches: By attaching a reactive group or a photoreactive group to the this compound scaffold, researchers can create affinity-based probes. These probes can covalently bind to their target protein, allowing for its isolation and identification using techniques like mass spectrometry.

Genetic and Proteomic Profiling: Treating cells with a specific this compound derivative and then analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide clues about the compound's mechanism of action and its downstream effects.

Computational Modeling: Molecular docking and other computational methods can be used to predict the binding of this compound derivatives to potential target proteins. nih.gov These predictions can then be validated experimentally, helping to narrow down the list of potential targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity can help to identify the key structural features required for target binding and efficacy. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective compounds.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The fields of high-throughput screening (HTS) and artificial intelligence (AI) are revolutionizing drug discovery. nih.gov The this compound scaffold is well-suited for integration with these modern approaches.

High-Throughput Screening (HTS): Large libraries of this compound derivatives can be synthesized and screened against a wide range of biological targets in an automated fashion. nih.gov HTS allows for the rapid identification of "hit" compounds that show activity in a particular assay. ddtjournal.com These hits can then be further optimized to develop lead compounds. Label-free HTS methods, such as those using mass spectrometry, are particularly well-suited for screening diverse compound libraries. nih.gov The use of CRISPR/Cas9-based library screening can also be employed to identify host genes essential for the activity of these compounds. pku.edu.cn

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets from HTS campaigns and to build predictive models of biological activity. nih.govresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of new this compound derivatives based on their chemical structure, helping to guide the design of more effective compounds. nih.gov AI can also be used to predict the potential targets of a compound and to analyze complex biological data to deconvolve its mechanism of action. researchgate.net Recent studies have already demonstrated the successful application of machine learning in predicting the activity of thiazole derivatives. nih.govresearchgate.net

The integration of the versatile this compound scaffold with HTS and AI promises to accelerate the discovery and development of new drugs with improved efficacy and selectivity.

Q & A

Q. Key Factors :

- Solvent polarity (e.g., DMF for polar intermediates).

- Temperature control (60–100°C for reflux).

- Catalysts (e.g., palladium for cross-coupling).

How can structural characterization techniques resolve ambiguities in thiazole-containing derivatives?

Answer:

- NMR Spectroscopy :